3,3',4',5-Tetramethyldiphenyl ether
Description
3,3',4',5-Tetramethyldiphenyl ether is a synthetic aromatic ether characterized by four methyl substituents on the biphenyl backbone at positions 3, 3', 4', and 5. Methyl substitution enhances steric hindrance and thermal stability compared to unsubstituted diphenyl ethers, making it suitable for high-performance industrial applications .
Properties
Molecular Formula |
C16H18O |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18O/c1-11-7-12(2)9-16(8-11)17-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3 |
InChI Key |
MDGJVBTVCHRAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Diphenyl Ethers: Methyl vs. Bromo vs. Methoxy
The table below compares key features of 3,3',4',5-tetramethyldiphenyl ether with other substituted diphenyl ethers:
Key Observations :
- Methyl Substitution : Methyl groups increase rigidity and thermal resistance (e.g., 3,3',5,5'-tetramethylbiphenyl diglycidyl ether has a melting point of 104–106°C and epoxy functionality for crosslinking ).
- Brominated Analogues : Bromine substituents enhance flame retardancy but raise environmental concerns due to persistence and toxicity .
- Natural Derivatives : Hydroxyl or methoxy groups in plant-derived diphenyl ethers (e.g., 4,4'-dihydroxydibenzyl ether) enable biological activities like anti-inflammatory effects .
Glycidyl Ether Derivatives
3,3',5,5'-Tetramethylbiphenyl diglycidyl ether (CAS 85954-11-6), a closely related epoxy resin precursor, shares structural similarities with the target compound but includes glycidyl groups. Key differences include:
Naturally Occurring Lignans and Phenylpropanoids
Plant-derived diphenyl ethers, such as erythro-guaiacylglycerol-β-coniferyl ether () and juglansol A (), exhibit complex substitution patterns (e.g., hydroxyl, methoxy, glycosides). These compounds often display bioactivity but lack the thermal stability required for industrial use.
Physical and Chemical Properties
While direct data on this compound are sparse, inferences can be drawn from analogues:
- Thermal Stability : Methyl groups reduce chain mobility, enhancing thermal resistance (e.g., 3,3',5,5'-tetramethylbiphenyl diglycidyl ether has a Tg > 150°C ).
- Solubility : Methyl substitution increases hydrophobicity compared to hydroxylated or brominated analogues.
- Reactivity : Ether linkages are susceptible to acid-catalyzed cleavage, but steric hindrance from methyl groups may slow degradation .
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